Crebinostat

HDAC inhibitor selectivity enzymatic assay isoform profiling

Pan-HDAC inhibitors (e.g., SAHA) confound neuroepigenetic studies with off-target class IIa/HDAC8 activity. Crebinostat provides selective inhibition of HDAC1 (IC50=0.7 nM), HDAC2 (1.0 nM), HDAC3 (2.0 nM), and HDAC6 (9.3 nM), while sparing class IIa isoforms. • Brain-penetrant (Cmax=60 nM) for in vivo CNS target validation • CREB-reporter-identified cognitive enhancer probe • Kilo-scale synthesis available (99.5% HPLC purity, 37% yield)

Molecular Formula C20H23N3O3
Molecular Weight 353.4 g/mol
Cat. No. B1669605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrebinostat
SynonymsCrebinostat
Molecular FormulaC20H23N3O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO
InChIInChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+
InChIKeyAEIVDBATQVVQFS-RCCKNPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Crebinostat HDAC Inhibitor: Procurement-Grade Selective Class I/IIb Inhibitor for Neuroepigenetic Research Applications


Crebinostat is a synthetic, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs), specifically designed as a cognitive enhancer probe [1]. It exhibits potent inhibition of recombinant class I HDACs (HDAC1, HDAC2, HDAC3) and class IIb HDAC6, with minimal activity against class IIa isoforms (HDAC4, HDAC5, HDAC7, HDAC9) . The compound was identified from a high-throughput screen using a CREB (cAMP response element-binding protein) reporter gene assay, distinguishing it from oncology-oriented HDAC inhibitors [1]. Crebinostat has been demonstrated to be brain-penetrant following systemic administration in murine models, making it a specialized tool for CNS-focused epigenetic research .

Why Generic HDAC Inhibitor Substitution Fails: Evidence-Based Limitations in CNS and Epigenetic Research Using Crebinostat


Substitution of crebinostat with other HDAC inhibitors is not scientifically justified without quantitative confirmation of matched selectivity and functional profile. Crebinostat's distinct isoform selectivity profile—with subnanomolar to low nanomolar potency against HDAC1 (IC50 = 0.7 nM), HDAC2 (1.0 nM), HDAC3 (2.0 nM), and HDAC6 (9.3 nM) and no significant inhibition of class IIa HDACs [1]—contrasts sharply with pan-HDAC inhibitors like SAHA (vorinostat) which exhibit micromolar potency against HDAC8 and broader class IIa activity [2]. Furthermore, crebinostat's origin in a CREB-reporter cognitive enhancer screen defines its intended neuroepigenetic application space, distinct from oncology-focused inhibitors like entinostat (MS-275) which shows >100-fold lower potency for HDAC1 (IC50 = 300 nM) . These quantitative differences in potency, isoform coverage, and cellular efficacy preclude simple interchangeability without compromising experimental outcomes.

Crebinostat Product-Specific Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific Procurement


HDAC Isoform Selectivity Profile: Crebinostat vs. SAHA (Vorinostat) Direct Enzymatic Comparison

In a direct enzymatic assay comparison, crebinostat exhibits 10- to 575-fold greater potency against class I HDACs 1-3 compared to the reference pan-HDAC inhibitor SAHA (vorinostat), while maintaining a similar potency window for HDAC6 and dramatically reduced off-target activity against HDAC8 and class IIa isoforms [1].

HDAC inhibitor selectivity enzymatic assay isoform profiling

Cellular Histone Acetylation Potency in Primary Neurons: Crebinostat vs. SAHA Functional Comparison

In a head-to-head functional assay measuring histone acetylation in cultured primary mouse neurons, crebinostat demonstrated 6.6-fold and 5.6-fold lower EC50 values for induction of AcH4K12 and AcH3K9 acetylation, respectively, compared to SAHA [1].

histone acetylation primary neuron culture epigenetic modulation

Brain Penetration and Pharmacokinetic Profile: Crebinostat vs. Neurinostat (Optimized Analog) Direct In Vivo Comparison

A direct in vivo pharmacokinetic comparison in mice revealed that while crebinostat achieves brain concentrations sufficient to inhibit target HDACs (Cmax = 60 nM), its optimized analog neurinostat achieves a 32% higher peak brain concentration (Cmax = 79 nM) with a similar half-life, establishing a quantitative baseline for structural optimization [1].

brain penetration pharmacokinetics CNS drug delivery

Synaptic Plasticity Enhancement: Crebinostat-Induced Synapsin-1 Puncta Density Increase in Primary Neurons

Treatment of cultured mouse primary neurons with crebinostat (1 μM, 24 hrs) resulted in a qualitatively observed increase in the density of synapsin-1 punctae along dendrites, a marker of enhanced synaptic connectivity, relative to vehicle-treated controls [1].

synaptic plasticity synapsin-1 neuronal morphology

In Vivo Cognitive Enhancement: Contextual Fear Conditioning Memory Improvement in Mice

Chronic systemic administration of crebinostat (25 mg/kg, IP, daily for 10 days) produced robust enhancement of context-dependent freezing behavior in a mouse contextual fear conditioning paradigm, relative to vehicle-treated controls [1].

cognitive enhancement fear conditioning in vivo efficacy

Optimal Research and Industrial Application Scenarios for Crebinostat Procurement


Neuroepigenetic Target Validation and Pathway Dissection in CNS Disease Models

Crebinostat is ideally suited for target validation studies investigating the role of class I HDACs (specifically HDAC1-3) in neuroepigenetic regulation. Its 10-fold greater potency against HDAC1-3 compared to SAHA [1] and lack of class IIa/HDAC8 inhibition enables more selective modulation of chromatin-mediated transcription in neuronal systems. The compound's demonstrated brain penetration (Cmax = 60 nM) [2] and ability to induce histone acetylation in primary neurons at sub-micromolar concentrations (EC50 = 0.18-0.29 μM) [3] make it a preferred probe for ex vivo brain slice and in vivo CNS studies, particularly in models of cognitive disorders, Alzheimer's disease, and aging-related cognitive decline where CREB-mediated transcription and synaptic plasticity are implicated [4].

Chemical Biology Probe for CREB-Mediated Transcription and Synaptic Plasticity Studies

As a compound identified directly from a CREB-reporter screen [4], crebinostat serves as a highly relevant chemical biology probe for dissecting CREB-dependent transcriptional programs. The compound's functional effects include upregulation of CREB target genes (e.g., Egr1, Bdnf) and increased synapsin-1 puncta density in cultured neurons [4]. Researchers studying the intersection of HDAC inhibition, histone acetylation, and activity-dependent gene expression in neurons should prioritize crebinostat over oncology-derived pan-HDAC inhibitors due to its specific functional linkage to CREB signaling and neuroplasticity endpoints [4].

SAR Benchmark for CNS-Penetrant HDAC Inhibitor Optimization Programs

Crebinostat serves as the established benchmark reference compound for medicinal chemistry efforts aimed at optimizing brain-penetrant HDAC inhibitors. Its defined pharmacokinetic profile in mice (brain Cmax = 60 nM, T1/2 = 0.72 hr) [2] and structure-activity relationships characterized in systematic analog studies [5] provide a quantitative baseline for evaluating improved CNS exposure, potency, and selectivity. Medicinal chemists developing next-generation neuroepigenetic therapeutics can use crebinostat as the comparator to benchmark analog performance in parallel enzymatic, cellular histone acetylation, and brain PK assays [5].

Kilogram-Scale Synthesis and Process Chemistry Reference for Hydroxamate HDAC Inhibitors

For industrial process chemistry and large-scale supply chain planning, crebinostat is supported by a published kilogram-scale synthetic route achieving 99.5% purity (HPLC) and a total yield of 37% over four steps . This validated manufacturing process, which utilizes pimelic acid as a cost-effective starting material and avoids hazardous reagents, provides a reference framework for scaling hydroxamate-based HDAC inhibitors . Procurement for large-scale in vivo studies or early preclinical development can leverage this established synthetic methodology to ensure supply chain reliability and cost efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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